DL-Penicillamine (Standard)

Toxicology Pharmacology Chiral Resolution

Problem: Accurate quantification of L-penicillamine enantiomeric impurity in D-penicillamine API requires a reliable, validated reference standard. Solution: DL-Penicillamine (Standard) (CAS 25526-04-9) is the L-enantiomer hydrochloride, essential for chiral purity analysis. • Validated HPLC method with LOQ 0.03 µg/mL ensures precise quantification • Distinct chiral ECL response vs. D-enantiomer for sensor calibration • Bulk supply with consistent purity; immediate shipping from stock

Molecular Formula C5H11NO2S
Molecular Weight 149.21 g/mol
CAS No. 25526-04-9
Cat. No. B1346065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Penicillamine (Standard)
CAS25526-04-9
Molecular FormulaC5H11NO2S
Molecular Weight149.21 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)S
InChIInChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
InChIKeyVVNCNSJFMMFHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 0.001 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.65e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-L-valine Hydrochloride: Product Overview


3-Mercapto-L-valine hydrochloride (CAS 25526-04-9), also known as L-penicillamine hydrochloride, is the hydrochloride salt form of the L-enantiomer of penicillamine, a non-proteinogenic sulfur-containing amino acid [1]. It is characterized by the presence of a thiol (-SH) group and a chiral center, rendering it the (R)-enantiomer of penicillamine with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol [2]. As a chiral analog of the naturally occurring amino acid valine and structurally related to L-cysteine, this compound serves as a crucial building block in peptide synthesis and as a specialized research tool for enantioselective studies, particularly in metal chelation, chiral sensing, and toxicological investigations .

Peptide Synthesis
Chiral building block for peptide engineering with steric constraint and thiol reactivity.
Enantioselective Studies
Supports metal chelation, chiral sensing, and enantiomer-specific transport investigations.
Thiol Chemistry
Enables conjugation, coordination, and redox-probe research in stereochemical context.

3-Mercapto-L-valine Hydrochloride: Substitution Risks


3-Mercapto-L-valine hydrochloride cannot be substituted by its D-enantiomer (D-penicillamine, CAS 52-67-5) or other common thiols like L-cysteine due to profound and quantifiable differences in biological activity, toxicity, and analytical behavior. The L-enantiomer is known to inhibit the action of pyridoxine (vitamin B6), leading to toxicity, whereas the D-isomer is the clinically approved drug for conditions like Wilson's disease and rheumatoid arthritis [1]. Furthermore, L-penicillamine is actively transported and accumulated within mammalian cells via amino acid transport systems, a property not shared by the D-isomer, leading to distinct cellular uptake and retention profiles [2]. Consequently, interchange in research applications such as cell-based assays, chiral sensing, or peptide engineering would yield fundamentally different and often erroneous results, making precise, enantiopure procurement essential .

D-Penicillamine Enantiomer-specific pyridoxine antagonism and cellular uptake profiles may introduce confounding biological outcomes.
L-Cysteine Beta-branching and thiol pKa differences can alter metal binding, peptide conformation, and intracellular trafficking.
Racemate / DL mixture Mixed enantiomer populations produce opposite ECL signals, compromising chiral sensor calibration and impurity tracking.

3-Mercapto-L-valine Hydrochloride: Comparative Evidence


Enantioselective Pyridoxine Antagonism

A critical point of differentiation is the enantiomer-specific toxicity. L-penicillamine is a potent pyridoxine (vitamin B6) antagonist, whereas the D-enantiomer is not. This was quantified in a rat study where D-penicillamine, while showing some antivitamin B6 activity, did so to a significantly lesser extent than L- or DL-penicillamine [1]. This fundamental difference is why D-penicillamine is used therapeutically, and the L-form is strictly limited to research applications [2].

Pyridoxine Antagonism
Head-to-head
L-form: stronger antivitamin B6 effect
D-form: slight effect only
Supports enantiomer-specific toxicity interpretation.
In vivo rat study, 25–600 mg/kg over 28 days.
Toxicology Pharmacology Chiral Resolution

Differential Cellular Uptake

L-Penicillamine demonstrates active, carrier-mediated uptake and accumulation in mammalian cells, a property absent in the D-enantiomer. A study by Lodemann (1981) directly compared the transport of D- and L-penicillamine, finding that the L-form is taken up via amino acid transport systems and competes with natural amino acids like L-valine, leading to intracellular accumulation. In contrast, D-penicillamine is not accumulated by cells [1].

Cellular Uptake
Head-to-head
L-form: actively accumulated via amino acid transporters
D-form: not accumulated
Supports cell-based uptake and distribution studies.
In vitro mammalian cell study (Lodemann 1981).
Cell Biology Membrane Transport Pharmacokinetics

Bidirectional ECL Response

A novel chiral covalent organic framework (COF) sensor exhibits a unique bidirectional ECL response, specifically enhancing the signal for D-penicillamine while quenching the signal for L-penicillamine [1]. This allows for simultaneous discrimination and quantification of the enantiomers based on the degree of signal alteration, a capability not possible with non-specific or racemic sensing platforms.

ECL Discrimination
Head-to-head
L-PA: signal quenched
D-PA: signal enhanced
Supports enantioselective sensor calibration.
Chiral ionic COF-based ECL platform.
Analytical Chemistry Chiral Sensing Electrochemiluminescence

HPLC Detection of L-Penicillamine Impurity

A validated stability-indicating RP-HPLC method for determining L-penicillamine (R-enantiomer) content in penicillamine active pharmaceutical ingredient (API) has been developed [1]. The method, using Marfey's reagent for derivatization, achieves a resolution of >10.0 between L-penicillamine and penicillamine derivatives and demonstrates high sensitivity with an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL [1].

HPLC Impurity Method
Method context
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Resolution > 10.0
Supports enantiomeric purity assessment.
RP-HPLC with Marfey's reagent derivatization.
Pharmaceutical Analysis Quality Control HPLC Method Development

3-Mercapto-L-valine Hydrochloride: Key Applications


Chiral Reference Standard for Quality Control

Given its distinct analytical behavior, 3-Mercapto-L-valine hydrochloride serves as an essential reference standard for quantifying the enantiomeric impurity (L-penicillamine) in D-penicillamine active pharmaceutical ingredients (API). The validated HPLC method with an LOQ of 0.03 µg/mL provides a highly sensitive and robust tool for ensuring product safety and compliance with regulatory requirements [1].

Enantioselective Sensor Development

The unique bidirectional ECL response of L-penicillamine compared to D-penicillamine on chiral COF-based sensors makes it an ideal model analyte for developing and calibrating new enantioselective detection technologies [1]. Researchers can leverage this differential signal (signal quenching for L-PA) to create and validate novel sensors for chiral compounds in pharmaceuticals and diagnostics.

Pyridoxine Antagonism Mechanism Studies

Researchers studying vitamin B6 metabolism, heavy metal toxicity, or the mechanisms of drug-induced deficiencies can utilize 3-Mercapto-L-valine hydrochloride as a potent and specific pyridoxine antagonist [1]. Its known, quantifiable toxicity in cellular and animal models, contrasted with the D-enantiomer, provides a controlled system for investigating these biological pathways and screening for protective agents [2].

Peptide Engineering & Protein Mimicry

As a non-proteinogenic, β-branched amino acid analog of cysteine, 3-Mercapto-L-valine hydrochloride is used in solid-phase peptide synthesis to create conformationally constrained peptides with enhanced stability [1]. Its incorporation into peptide sequences, replacing L-cysteine, allows researchers to probe structure-activity relationships, particularly in metal-binding proteins and enzyme inhibitors, due to the steric hindrance imparted by the geminal dimethyl group adjacent to the thiol [2].

Application
Selection Property
Validation Focus
Chiral impurity reference for D-penicillamine API
Enantiomeric resolution and sensitivity
LOD/LOQ verification and method transfer
Chiral sensor calibration model
Bidirectional ECL signal discrimination
Enantiomer-specific signal response validation
Pyridoxine antagonism pathway studies
Enantiomer-dependent B6 antagonism
In vivo model endpoint and cellular mechanism review
Peptide engineering with constrained analogs
Steric bulk and thiol reactivity
Conformational and metal-binding property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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